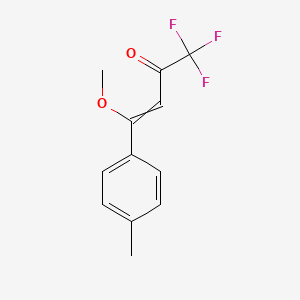

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one” is a biochemical used for proteomics research . It serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Synthesis Analysis

The synthesis of this compound involves several steps. It reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .Molecular Structure Analysis

The molecular formula of “1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one” is C12H11F3O2 . Its molecular weight is 244.21 . The structure is complex with a covalently-bonded unit count of 1 .Chemical Reactions Analysis

This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one” include a molecular weight of 244.21 , and a solubility in dichloromethane . It appears as a red oil .Scientific Research Applications

Environmental Impact and Toxicity Studies

- Estrogenic Activity and Environmental Concerns : Research on Methoxychlor, a chemical with proestrogenic activity, highlights concerns about chemicals with estrogenic effects on fertility and development. The metabolism of such chemicals, including the production of estrogenic forms, underscores the importance of studying environmental contaminants' impact on health (Cummings, 1997).

Chemical Sensing and Material Science

- Fluorescent Chemosensors : Studies on 4-Methyl-2,6-diformylphenol derivatives, which share some functional group similarities with the compound , demonstrate the utility of these compounds in detecting various analytes, including metal ions and neutral molecules. This indicates potential applications in developing new chemosensors (Roy, 2021).

Pharmacological and Medical Applications

- Osthole and Related Compounds : Research on osthole, a compound structurally distinct but related in the context of medicinal chemistry, shows multiple pharmacological actions, including neuroprotective and anticancer activities. This suggests that structurally complex molecules like the compound could have multifaceted biological effects and potential as alternative medicine (Zhang et al., 2015).

Organic Synthesis and Catalysis

- Catalytic Applications in Organic Reactions : The review of catalysts, including metal cation-exchanged clays for organic synthesis, provides insight into how compounds with specific functional groups can be part of or influence catalytic processes in synthesizing bioactive molecules or other organic compounds (Tateiwa & Uemura, 1997).

Environmental Degradation of Fluorinated Compounds

- Degradation of Polyfluoroalkyl Chemicals : The environmental biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, which relate to the fluorinated aspect of the compound , highlights the need to understand how such substances degrade and their potential environmental impacts (Liu & Avendaño, 2013).

Future Directions

properties

IUPAC Name |

1,1,1-trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-8-3-5-9(6-4-8)10(17-2)7-11(16)12(13,14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLDLKRCEHBPRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10777892 |

Source

|

| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |

CAS RN |

187812-31-3 |

Source

|

| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)

![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)

![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)